

A Comparative Guide to Aluminum Arsenide and Gallium Arsenide

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Compound of Interest

Compound Name: **Aluminum arsenide**

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In the realm of semiconductor research and development, particularly for applications in optoelectronics and high-frequency devices, **aluminum arsenide** (AlAs) and gallium arsenide (GaAs) stand out as two of the most critical III-V compound semiconductors. Their distinct yet complementary properties make them indispensable for fabricating a wide array of devices, from light-emitting diodes (LEDs) and laser diodes to high-electron-mobility transistors (HEMTs). This guide provides a detailed comparison of the key properties of AlAs and GaAs, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed material choices.

Key Properties at a Glance

A summary of the fundamental physical and electronic properties of **aluminum arsenide** and gallium arsenide is presented below. These values are crucial for device modeling and design.

Property	Aluminum Arsenide (AlAs)	Gallium Arsenide (GaAs)
Crystal Structure	Zincblende	Zincblende
Lattice Constant (a)	5.660 pm ^[1]	5.653 pm ^[2]
Bandgap (at 300K)	2.17 eV (Indirect) ^[1]	1.424 eV (Direct) ^{[2][3]}
Electron Mobility (at 300K)	200 cm ² /V·s ^[1]	~8500 - 9000 cm ² /V·s ^{[2][3]}
Thermal Conductivity (at 300K)	0.9 W/cm·K ^[1]	0.56 W/cm·K ^[2]
Density	3.72 g/cm ³ ^{[1][4]}	5.3176 g/cm ³ ^[2]
Melting Point	1740 °C ^{[1][4]}	1238 °C ^{[2][5]}
Refractive Index (Infrared)	~3.0 ^[1]	~3.3 ^[2]

In-Depth Comparison of Critical Parameters

Crystal Structure and Lattice Constant

Both AlAs and GaAs crystallize in the zincblende structure.^{[1][2]} A critical advantage in heterostructure engineering is their remarkably similar lattice constants, with AlAs at 5.660 pm and GaAs at 5.653 pm.^{[1][2]} This near-perfect lattice matching allows for the epitaxial growth of high-quality, low-strain heterostructures and superlattices, which are fundamental to many advanced electronic and photonic devices.^[1]

Electronic Bandgap

The nature of the electronic bandgap is one of the most significant differences between the two materials. Gallium arsenide possesses a direct bandgap of 1.424 eV at room temperature, making it highly efficient for the absorption and emission of light.^{[2][3]} This property is the cornerstone of its widespread use in optoelectronic devices like laser diodes and LEDs. In contrast, **aluminum arsenide** has a wider, indirect bandgap of 2.17 eV.^[1] The indirect nature of its bandgap means that electron-hole recombination predominantly involves phonons, making it an inefficient light emitter. However, its wider bandgap is advantageous for confining carriers in GaAs-based quantum well structures.^[6]

Carrier Mobility

Gallium arsenide exhibits significantly higher electron mobility (around $8500\text{-}9000\text{ cm}^2/\text{V}\cdot\text{s}$ at 300K) compared to **aluminum arsenide** ($200\text{ cm}^2/\text{V}\cdot\text{s}$).^{[1][2][3]} This superior electron mobility is a key reason for GaAs's dominance in high-frequency applications, as it allows for faster transistor switching speeds.

Thermal Properties

In terms of thermal management, AlAs has a higher thermal conductivity ($0.9\text{ W/cm}\cdot\text{K}$) than GaAs ($0.56\text{ W/cm}\cdot\text{K}$).^{[1][2]} This makes AlAs a better conductor of heat, a property that can be beneficial in high-power devices where heat dissipation is a critical concern.

Experimental Methodologies for Property Determination

Accurate characterization of semiconductor properties is paramount for device fabrication and optimization. The following are standard experimental protocols for determining the key parameters discussed above.

Bandgap Energy Measurement: Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive optical technique widely used to determine the bandgap of semiconductors.

Experimental Protocol:

- **Sample Excitation:** The semiconductor sample (AlAs or GaAs) is illuminated with a laser source having a photon energy greater than the material's bandgap energy. This excites electrons from the valence band to the conduction band.
- **Radiative Recombination:** The excited electrons relax back to the valence band, and in direct bandgap materials like GaAs, this relaxation is often accompanied by the emission of photons.
- **Spectral Analysis:** The emitted light is collected and directed into a spectrometer, which disperses the light into its constituent wavelengths. A photodetector then measures the intensity of the emitted light at each wavelength.

- Bandgap Determination: The peak of the emission spectrum corresponds to the bandgap energy of the material. For indirect bandgap materials like AlAs, the PL signal is significantly weaker, and other techniques like absorption spectroscopy might be preferred.



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Bandgap and Lattice Constant Comparison

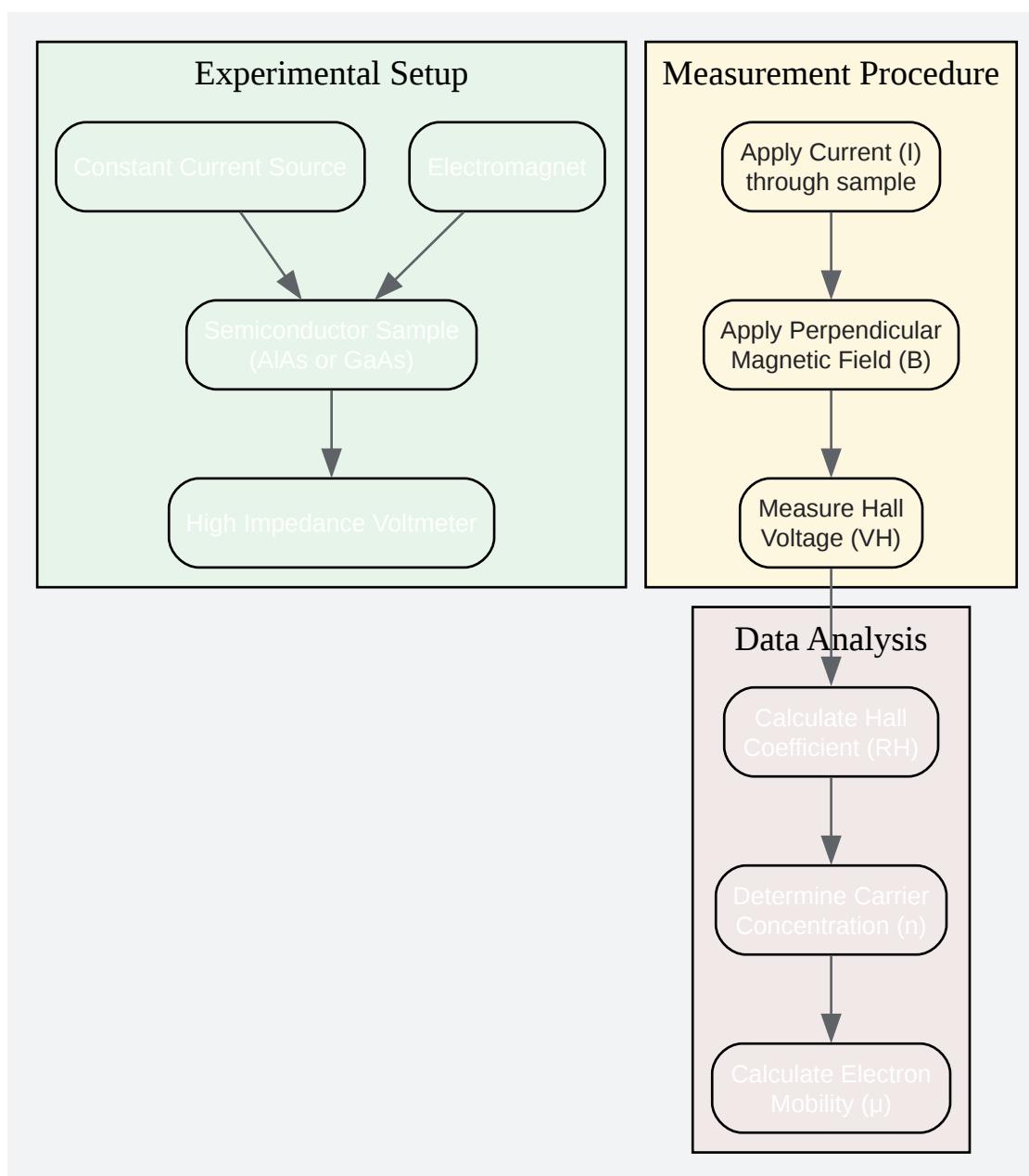
Electron Mobility and Carrier Concentration: Hall Effect Measurement

The Hall effect measurement is a standard method for determining the carrier type, concentration, and mobility in a semiconductor.

Experimental Protocol:

- Sample Preparation: A rectangular or van der Pauw-shaped sample of the material is prepared with four ohmic contacts.
- Current and Magnetic Field Application: A constant current (I) is passed through two of the contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the current flow.

- Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This creates a transverse electric field and a measurable potential difference, known as the Hall voltage (V_H), across the other two contacts.
- Calculation: The Hall coefficient (R_H) is calculated from the measured Hall voltage, the applied current, and the magnetic field strength. The carrier concentration (n) can then be determined from the Hall coefficient. By combining the Hall data with a resistivity measurement (often performed using the same sample configuration), the electron mobility (μ) can be calculated.



[Click to download full resolution via product page](#)*Hall Effect Measurement Workflow*

Conclusion

Aluminum arsenide and gallium arsenide are both vital III-V semiconductors with distinct properties that dictate their primary applications. Gallium arsenide, with its direct bandgap and high electron mobility, is the material of choice for optoelectronic and high-frequency electronic devices. **Aluminum arsenide**, characterized by its wider, indirect bandgap and higher thermal conductivity, serves as an excellent partner material in GaAs-based heterostructures, providing carrier confinement and improved thermal management. The near-identical lattice constants of AlAs and GaAs are a significant advantage, enabling the fabrication of complex, high-performance layered devices. A thorough understanding of their individual properties and the experimental techniques used to characterize them is fundamental for advancing semiconductor technology.

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